molecular formula C19H22ClN5O B11139856 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide

Cat. No.: B11139856
M. Wt: 371.9 g/mol
InChI Key: XMXMUEPJSVGUQN-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide is a synthetic small molecule characterized by a hybrid structure combining indole, pyrimidine, and propanamide moieties. The indole core (5-chloro-substituted) is linked via an ethyl chain to a propanamide backbone, which is further modified by a 4,6-dimethylpyrimidinylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide typically involves multiple steps, starting with the preparation of the indole ring system. The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The chlorination of the indole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.

The next step involves the attachment of the ethyl chain to the indole ring, which can be done through alkylation reactions using ethyl halides in the presence of a base like potassium carbonate. The final step is the coupling of the pyrimidinyl group to the indole-ethyl intermediate, which can be achieved through nucleophilic substitution reactions using pyrimidinyl halides and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of indole-3-ethylamine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide has been investigated for its anticancer properties. Studies indicate that it may inhibit specific signaling pathways involved in tumor growth and metastasis.

Case Study:
A study published in Cancer Research demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Targeting Kinase Activity

The compound has been shown to interact with kinase enzymes, which are critical in regulating cellular functions and are often dysregulated in cancer.

Research Findings:
In vitro assays revealed that this compound inhibits the activity of specific tyrosine kinases involved in cancer progression . This inhibition leads to decreased phosphorylation of downstream targets associated with proliferation and survival.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of the compound, particularly in models of neurodegenerative diseases.

Case Study:
In a study examining the effects on neuronal cells exposed to oxidative stress, this compound demonstrated a reduction in cell death and improved mitochondrial function . This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The pyrimidinyl group may also play a role in binding to nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of indole-pyrimidine hybrids, which exhibit variations in substituents, backbone linkages, and functional groups. Below is a detailed comparison with analogous molecules derived from the provided evidence:

Substituent Variations and Backbone Linkages

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) ChemSpider ID
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide (Target Compound) C₁₉H₂₂ClN₅O Propanamide backbone; 4,6-dimethylpyrimidine 383.87 Not provided
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-N′-(4,6-dimethyl-2-pyrimidinyl)-N″-(3-methylbenzoyl)guanidine C₂₅H₂₅ClN₆O Guanidine backbone; 3-methylbenzoyl group 460.97 4058160
(E)-N-((2-(5-Chloro-1H-indol-3-yl)ethylamino)(4,6-dimethylpyrimidin-2-ylamino)methylene)-2-methylbenzamide C₂₅H₂₅ClN₆O Benzamide linkage; E-configuration methylene group 460.97 Not provided
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-N′-(4,6-dimethyl-2-pyrimidinyl)-N′-(1-naphthoyl)guanidine C₂₉H₂₇ClN₆O Naphthoyl substituent; guanidine backbone 523.02 Not provided

Key Observations :

  • Backbone Differences : The target compound uses a propanamide linkage , distinct from the guanidine (e.g., ) or benzamide (e.g., ) backbones in analogs. Propanamide linkages may enhance metabolic stability compared to guanidines, which are prone to hydrolysis .
  • The target compound’s smaller 4,6-dimethylpyrimidine substituent may favor solubility and pharmacokinetics.

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H23ClN6O
  • Molecular Weight : 410.9 g/mol
  • CAS Number : Not specified in the sources.
  • Structure : The compound features an indole moiety linked to a pyrimidine derivative, which is characteristic of many biologically active compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit enzymes crucial for viral replication and cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against viral targets such as the hepatitis C virus (HCV) and various strains of influenza .
  • Antiviral Activity : The presence of the indole ring is known to enhance antiviral properties. Compounds containing indole derivatives have been reported to exhibit significant antiviral activity against multiple RNA and DNA viruses .

Antiviral Efficacy

A recent study evaluated the antiviral effects of related compounds in vitro, demonstrating that indole-based derivatives could inhibit viral replication effectively. The following table summarizes the inhibitory concentrations (IC50) reported for similar compounds:

Compound NameVirus TypeIC50 (µM)
Indole derivative AHCV32.2
Indole derivative BInfluenza A31.9
Indole derivative CHerpes Simplex Virus0.35

These values indicate that modifications to the indole structure can significantly enhance antiviral potency.

Anticancer Activity

In addition to antiviral effects, compounds similar to this compound have demonstrated anticancer properties:

Compound NameCancer TypeIC50 (µM)
Indole derivative DBreast Cancer15.0
Indole derivative ELung Cancer12.5
Indole derivative FColon Cancer10.0

These studies reveal a promising avenue for developing new cancer therapeutics based on indole derivatives.

Case Studies

  • Case Study on Antiviral Activity : A study published in MDPI highlighted the effectiveness of indole derivatives against HCV, where N-[2-(5-chloro-1H-indol-3-yl)ethyl] derivatives showed a marked reduction in viral load in vitro .
  • Case Study on Anticancer Properties : Another research article detailed the synthesis and testing of various indole-based compounds against different cancer cell lines, reporting significant cytotoxic effects and highlighting the potential for further development into clinical candidates .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide, and how can reaction conditions be optimized?

  • The synthesis typically involves coupling an indole derivative with a pyrimidine-containing precursor. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC under inert atmospheres (e.g., nitrogen) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while temperature control (60–80°C) improves reaction kinetics .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the indole and pyrimidine moieties, with specific shifts for the chloro (δ ~7.2 ppm) and dimethylpyrimidine groups (δ ~2.4 ppm) .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion) validates molecular formula .
  • X-ray crystallography : Resolves stereochemical ambiguities in the propanamide linker .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Comparative assay design : Use standardized kinase inhibition assays (e.g., ADP-Glo™) to test activity across multiple cell lines, controlling for variables like ATP concentration and incubation time .
  • Structural analogs : Compare activity with analogs (e.g., N-(3-chlorobenzyl) derivatives) to identify substituent effects on target binding .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to kinases like EGFR or BRAF, correlating with experimental IC50 values .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) to confirm direct interaction with the ATP-binding pocket .
  • Mutagenesis studies : Engineer kinase mutants (e.g., T790M in EGFR) to test resistance mechanisms .

Q. How can enantiomeric impurities impact pharmacological studies, and how are they controlled?

  • Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers, ensuring >99% enantiomeric excess .
  • Stereochemical stability : Monitor racemization under physiological conditions (pH 7.4, 37°C) via circular dichroism (CD) spectroscopy .
  • Bioactivity correlation : Compare IC50 values of individual enantiomers to assess potency differences .

Q. Methodological Challenges and Solutions

Q. What experimental designs mitigate low yields in multi-step syntheses of this compound?

  • Stepwise optimization : Prioritize yield-critical steps (e.g., indole alkylation) using design of experiments (DoE) to test variables like catalyst loading (5–20 mol% Pd) and solvent polarity .
  • In-line monitoring : ReactIR tracks intermediate formation in real time, enabling rapid adjustments .

Q. How can researchers address poor solubility in biological assays?

  • Co-solvent systems : Use DMSO/PBS (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or ester groups at the propanamide terminus to enhance aqueous solubility .

Q. Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

  • Four-parameter logistic (4PL) curve fitting : Use GraphPad Prism to calculate IC50 values with 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test to exclude aberrant data points .

Q. How can researchers validate computational predictions of binding modes experimentally?

  • X-ray crystallography : Co-crystallize the compound with target kinases (e.g., PDB deposition) to confirm docking poses .
  • Alanine scanning : Mutate key binding residues (e.g., Lys72 in BRAF) and measure activity loss .

Q. Structural and Functional Insights

Q. What role do the 4,6-dimethylpyrimidine and chloroindole groups play in target selectivity?

  • Pyrimidine interactions : The dimethyl groups occupy hydrophobic pockets in kinases, while the amino group hydrogen-bonds with catalytic lysines .
  • Chloroindole moiety : Enhances π-π stacking with aromatic residues (e.g., Phe831 in EGFR) .

Properties

Molecular Formula

C19H22ClN5O

Molecular Weight

371.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]propanamide

InChI

InChI=1S/C19H22ClN5O/c1-12-9-13(2)25-19(24-12)22-8-6-18(26)21-7-5-14-11-23-17-4-3-15(20)10-16(14)17/h3-4,9-11,23H,5-8H2,1-2H3,(H,21,26)(H,22,24,25)

InChI Key

XMXMUEPJSVGUQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)C

Origin of Product

United States

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